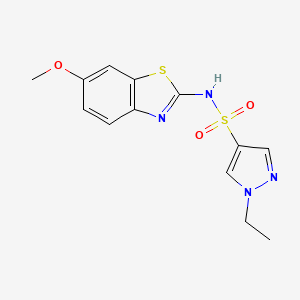
1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, pyrazole derivatives, and sulfonamide precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the sulfonamide group.
Cyclization reactions: to form the benzothiazole and pyrazole rings.
Ethylation reactions: to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonamide group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with specific receptors. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiazole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides, benzothiazoles, or pyrazoles.
Properties
IUPAC Name |
1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-3-17-8-10(7-14-17)22(18,19)16-13-15-11-5-4-9(20-2)6-12(11)21-13/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVFQPMAZJVPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49817089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID](/img/structure/B5310693.png)
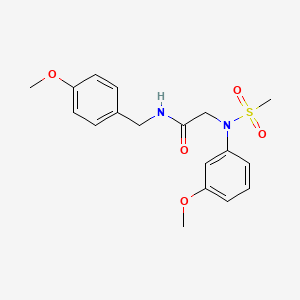
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
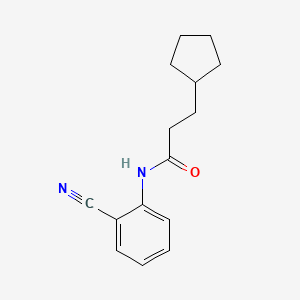
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-[(5-Chloropyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
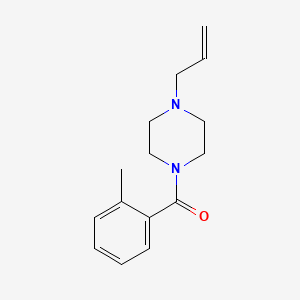
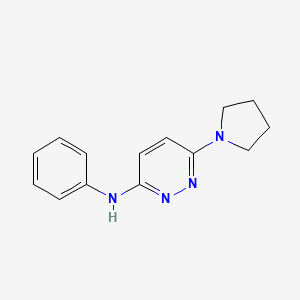
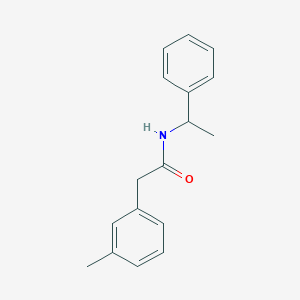
![(5Z)-2-amino-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B5310786.png)
